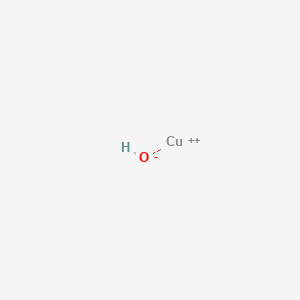
Copper(1+), hydroxy-, ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cuprous hydroxide can be synthesized through various methods. One common approach involves the reaction of cuprous chloride with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
CuCl+NaOH→CuOH+NaCl
Another method involves the reduction of copper(II) hydroxide using a suitable reducing agent. This process requires careful control of reaction conditions to ensure the formation of the desired cuprous hydroxide.
Industrial Production Methods
Industrial production of cuprous hydroxide often involves large-scale chemical processes. One such method includes the electrochemical reduction of copper(II) salts in an alkaline medium. This method is advantageous due to its scalability and efficiency in producing high-purity cuprous hydroxide.
Chemical Reactions Analysis
Types of Reactions
Cuprous hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Cuprous hydroxide can be oxidized to copper(II) hydroxide using oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to metallic copper using strong reducing agents like hydrazine.
Substitution: Cuprous hydroxide reacts with acids to form corresponding copper(I) salts and water.
Major Products Formed
Oxidation: 2CuOH+H2O2→Cu(OH)2+H2O
Reduction: CuOH+N2H4→Cu+N2+H2O
Substitution: CuOH+HCl→CuCl+H2O
Scientific Research Applications
Cuprous hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various copper-based compounds and catalysts.
Biology: Cuprous hydroxide is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Industry: It is utilized in the production of antifouling paints, ceramics, and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which cuprous hydroxide exerts its effects is primarily through its ability to participate in redox reactions. In biological systems, it can interact with various biomolecules, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The compound’s redox activity also makes it a valuable catalyst in chemical reactions, where it facilitates electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Cuprous Oxide (Cu2O): Like cuprous hydroxide, cuprous oxide contains copper in the +1 oxidation state. it is more stable and commonly used as a pigment and in antifouling paints.
Cuprous Chloride (CuCl): This compound is another copper(I) species, often used in organic synthesis and as a catalyst in various chemical reactions.
Cuprous Sulfide (Cu2S): Known for its applications in solar cells and as a semiconductor material.
Uniqueness
Cuprous hydroxide is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the development of new materials with specific electronic properties.
Properties
CAS No. |
19650-79-4 |
|---|---|
Molecular Formula |
CuHO+ |
Molecular Weight |
80.55 g/mol |
IUPAC Name |
copper;hydroxide |
InChI |
InChI=1S/Cu.H2O/h;1H2/q+2;/p-1 |
InChI Key |
OTNFTBTWTMXVRF-UHFFFAOYSA-M |
Canonical SMILES |
[OH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















